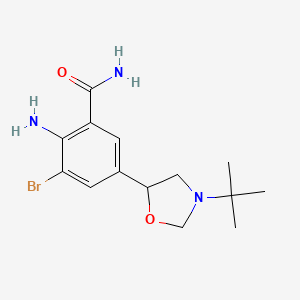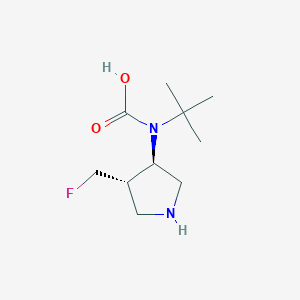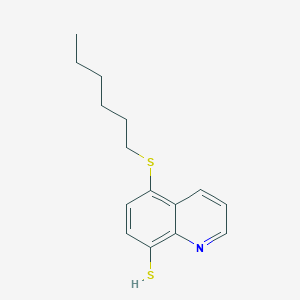
2-(2-(Hexadecylsulfonyl)hydrazono)-5-methyl-3-(2-(p-tolyloxy)phenyl)-1,2-dihydroquinoline-4-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(Hexadecylsulfonyl)hydrazono)-5-methyl-3-(2-(p-tolyloxy)phenyl)-1,2-dihydroquinoline-4-sulfonic acid is a complex organic compound that features a quinoline core substituted with various functional groups
准备方法
The synthesis of 2-(2-(Hexadecylsulfonyl)hydrazono)-5-methyl-3-(2-(p-tolyloxy)phenyl)-1,2-dihydroquinoline-4-sulfonic acid involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via a Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester.
Introduction of the Sulfonyl Group: The hexadecylsulfonyl group is introduced through a sulfonation reaction using hexadecylsulfonyl chloride in the presence of a base such as pyridine.
Hydrazone Formation: The hydrazono group is formed by reacting the sulfonylated quinoline with hydrazine hydrate under reflux conditions.
Final Functionalization:
化学反应分析
2-(2-(Hexadecylsulfonyl)hydrazono)-5-methyl-3-(2-(p-tolyloxy)phenyl)-1,2-dihydroquinoline-4-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the hydrazono group to an amino group.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.
Hydrolysis: Acidic or basic hydrolysis can cleave the ether bond, resulting in the formation of the corresponding phenol and quinoline derivatives.
科学研究应用
2-(2-(Hexadecylsulfonyl)hydrazono)-5-methyl-3-(2-(p-tolyloxy)phenyl)-1,2-dihydroquinoline-4-sulfonic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties.
Biological Studies: The compound’s hydrazono group makes it a useful probe for studying enzyme-substrate interactions in biochemical assays.
Industrial Applications: It is explored as a corrosion inhibitor in metal protection due to its strong adsorption properties on metal surfaces.
作用机制
The mechanism of action of 2-(2-(Hexadecylsulfonyl)hydrazono)-5-methyl-3-(2-(p-tolyloxy)phenyl)-1,2-dihydroquinoline-4-sulfonic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
Signal Transduction Pathways: It modulates signal transduction pathways by interacting with key proteins involved in cell signaling, leading to altered cellular responses.
Membrane Interaction: The hexadecylsulfonyl group enhances the compound’s ability to integrate into lipid membranes, affecting membrane fluidity and function.
相似化合物的比较
2-(2-(Hexadecylsulfonyl)hydrazono)-5-methyl-3-(2-(p-tolyloxy)phenyl)-1,2-dihydroquinoline-4-sulfonic acid can be compared with similar compounds such as:
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents, share the quinoline core but differ in their functional groups and applications.
Sulfonyl Hydrazones: Compounds like sulfonyl hydrazone derivatives used in diabetes treatment (e.g., sulfonylureas) have similar hydrazono groups but differ in their core structures and biological targets.
Phenyl Ether Derivatives: Compounds like diphenyl ether herbicides share the phenyl ether linkage but differ in their overall structure and mode of action.
属性
CAS 编号 |
155637-00-6 |
|---|---|
分子式 |
C39H53N3O6S2 |
分子量 |
724.0 g/mol |
IUPAC 名称 |
2-(2-hexadecylsulfonylhydrazinyl)-5-methyl-3-[2-(4-methylphenoxy)phenyl]quinoline-4-sulfonic acid |
InChI |
InChI=1S/C39H53N3O6S2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-29-49(43,44)42-41-39-37(38(50(45,46)47)36-31(3)21-20-23-34(36)40-39)33-22-17-18-24-35(33)48-32-27-25-30(2)26-28-32/h17-18,20-28,42H,4-16,19,29H2,1-3H3,(H,40,41)(H,45,46,47) |
InChI 键 |
PUAHVTNIZZGPPY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)NNC1=NC2=CC=CC(=C2C(=C1C3=CC=CC=C3OC4=CC=C(C=C4)C)S(=O)(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(Dibenzo[b,d]furan-3-yl)cyclobutanecarboxamide](/img/structure/B12885713.png)

![4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]aniline](/img/structure/B12885743.png)
![2,7-Diphenyl-5H-pyrazolo[5,1-b][1,3]oxazin-5-one](/img/structure/B12885750.png)



![[3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12885762.png)
![2-Hydroxy-2-(2-(methylthio)benzo[d]oxazol-4-yl)acetic acid](/img/structure/B12885765.png)



![2-(2-Methyl-1,3-dioxolan-2-yl)-7-nitrodibenzo[b,d]furan](/img/structure/B12885806.png)
